3-Bromo-5-(trifluoromethoxy)phenylboronic acid pinacol ester
Overview
Description
3-Bromo-5-(trifluoromethoxy)phenylboronic acid pinacol ester is an organoboron compound that is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds . The boron moiety in the compound can be converted into a broad range of functional groups .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is used to create biaryl compounds, which are common motifs in pharmaceuticals and organic materials . The reaction proceeds via oxidative addition, transmetalation, and reductive elimination steps .
Pharmacokinetics
It’s important to note that the stability of boronic esters like this compound can be influenced by factors such as ph .
Result of Action
The result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds, including biaryl compounds .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH . For instance, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Additionally, the compound is usually stored at a temperature of 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
3-Bromo-5-(trifluoromethoxy)phenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound is known to participate in Suzuki-Miyaura coupling reactions, where it acts as a boron-containing reagent that interacts with palladium catalysts to form carbon-carbon bonds . This interaction is crucial for the synthesis of various pharmaceuticals and organic materials.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with palladium catalysts in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond . This mechanism is essential for the synthesis of complex organic molecules and pharmaceuticals.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and reactivity of this compound are crucial for its effectiveness in organic synthesis. The compound is generally stable under standard storage conditions but may degrade over time if exposed to moisture or extreme temperatures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid pinacol ester typically involves the reaction of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a suitable solvent such as toluene. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to enhance yield and efficiency. The use of automated systems and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(trifluoromethoxy)phenylboronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Conditions: The reaction is typically carried out under mild conditions, with temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-Bromo-5-(trifluoromethoxy)phenylboronic acid pinacol ester has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology: Employed in the development of biologically active compounds and drug candidates.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, polymers, and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 4-(4-Methylpiperazin-1-yl)phenylboronic acid pinacol ester
- 4-Benzyloxyphenylboronic acid pinacol ester
Uniqueness
3-Bromo-5-(trifluoromethoxy)phenylboronic acid pinacol ester is unique due to its trifluoromethoxy group, which imparts distinct electronic properties that can influence the reactivity and selectivity of the compound in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex molecules where specific electronic effects are desired .
Properties
IUPAC Name |
2-[3-bromo-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-9(15)7-10(6-8)19-13(16,17)18/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVHGIUPEAOMSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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